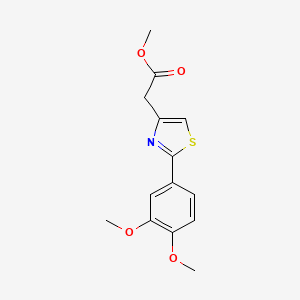
Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate
描述
Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate, also known as DMPT, is a synthetic compound that has been widely studied for its potential applications in the field of animal nutrition. DMPT is a thiazole derivative that has been shown to enhance the growth and feed efficiency of various animal species, including fish, shrimp, and poultry. In
科学研究应用
Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate has been extensively studied for its potential applications in animal nutrition. It has been shown to increase the growth rate and feed efficiency of various animal species, including fish, shrimp, and poultry. This compound has also been shown to improve the immune response and disease resistance of animals, as well as enhance the quality of meat and eggs. In addition, this compound has been studied for its potential applications in aquaculture, where it has been shown to improve water quality and reduce the incidence of diseases.
作用机制
The exact mechanism of action of Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate is not fully understood, but it is believed to involve the modulation of the hypothalamic-pituitary-gonadal axis and the stimulation of the growth hormone-releasing hormone. This compound has also been shown to increase the activity of digestive enzymes, which may contribute to its effects on feed efficiency. In addition, this compound has been shown to modulate the expression of genes involved in immune function and stress response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animals. It has been shown to increase the levels of growth hormone, insulin-like growth factor-1, and testosterone, which may contribute to its effects on growth and feed efficiency. This compound has also been shown to increase the activity of digestive enzymes, improve nutrient absorption, and enhance the immune response. In addition, this compound has been shown to reduce the levels of stress hormones, such as cortisol, which may contribute to its effects on disease resistance.
实验室实验的优点和局限性
Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate has a number of advantages for use in lab experiments. It is a stable and easily synthesized compound that can be administered orally or through the diet. This compound has also been shown to have low toxicity and is generally well-tolerated by animals. However, there are also some limitations to the use of this compound in lab experiments. The effects of this compound may vary depending on the species, age, and sex of the animals, as well as the dose and duration of treatment. In addition, the long-term effects of this compound on animal health and the environment are not fully understood.
未来方向
There are many potential future directions for research on Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)acetate. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on animal growth and health. Future research may also focus on the development of new applications for this compound, such as in the treatment of diseases or the enhancement of plant growth. Finally, more research is needed to fully understand the long-term effects of this compound on animal health and the environment.
属性
IUPAC Name |
methyl 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-17-11-5-4-9(6-12(11)18-2)14-15-10(8-20-14)7-13(16)19-3/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESWYSMCVCGCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




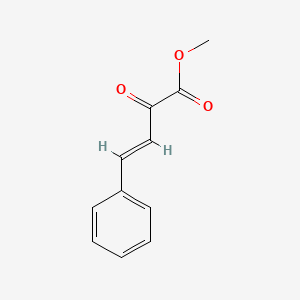
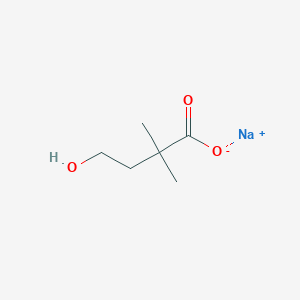
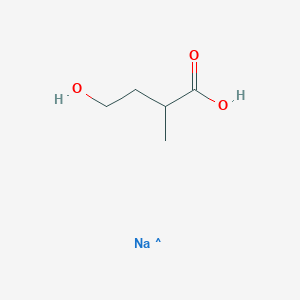
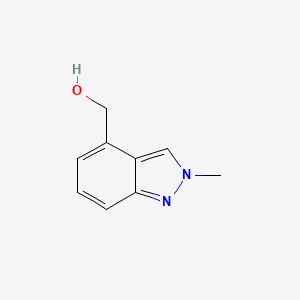

![2,2-dimethyl-2H-pyrano[3,2-c]pyridine](/img/structure/B3080032.png)
![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B3080034.png)
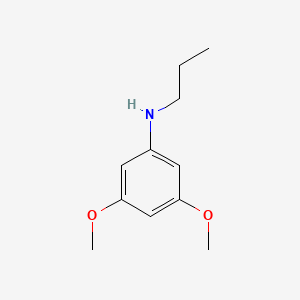



![Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3080079.png)
![N-[(4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B3080086.png)